JWH 018 5-hydroxyindole metabolite

Übersicht

Beschreibung

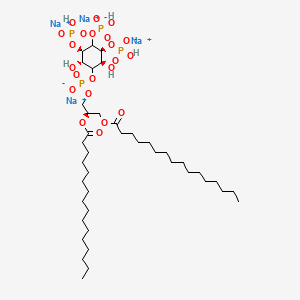

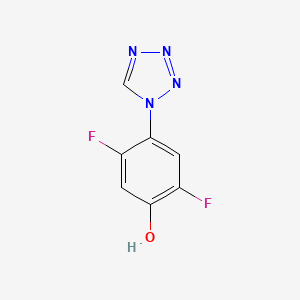

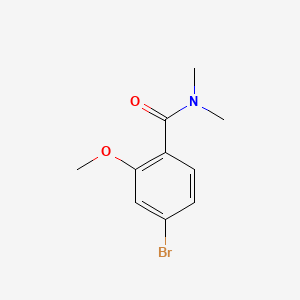

JWH 018 5-hydroxyindole metabolite is a major monohydroxylated urinary metabolite of JWH 018, a WIN 55,212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid (CB 2) receptor . In urine samples, this metabolite is almost completely glucuronidated . This product is intended for research and forensic applications .

Synthesis Analysis

One of the many issues of designer drugs of abuse like synthetic cannabinoids (SCs) such as JWH-018 is that details on their metabolism have yet to be fully elucidated and that multiple metabolites exist . The presence of isomeric compounds poses further challenges in their identification . Using JWH-018 as a model SC, the aim of this study was to differentiate the positional isomers of its hydroxyindole metabolites by GC-MS/MS . Standard compounds of JWH-018 and its hydroxyindole metabolite positional isomers were first analyzed by GC-EI-MS in full scan mode, which was only able to differentiate the 4-hydroxyindole isomer . Further GC-MS/MS analysis was performed by selecting m/z 302 as the precursor ion . All four isomers produced characteristic product ions that enabled the differentiation between them . Using these ions, MRM analysis was performed on the urine of JWH-018 administered mice and determined the hydroxyl positions to be at the 6-position on the indole ring .Chemical Reactions Analysis

The presence of isomeric compounds poses further challenges in their identification . Our group has previously shown the effectiveness of gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS) in the mass spectrometric differentiation of the positional isomers of the naphthoylindole-type SC JWH-081, and speculated that the same approach could be used for the metabolite isomers . Using JWH-018 as a model SC, the aim of this study was to differentiate the positional isomers of its hydroxyindole metabolites by GC-MS/MS .Physical And Chemical Properties Analysis

JWH 018 5-hydroxyindole metabolite is supplied as a crystalline solid . A stock solution may be made by dissolving the JWH 018 5-hydroxyindole metabolite in the solvent of choice . JWH 018 5-hydroxyindole metabolite is soluble in organic solvents such as DMSO and dimethyl formamide, which should be purged with an inert gas .Wissenschaftliche Forschungsanwendungen

Forensic Chemistry & Toxicology

JWH 018 5-hydroxyindole metabolite is a major monohydroxylated urinary metabolite of JWH 018 . It is almost completely glucuronidated in urine samples . This makes it a valuable compound in forensic chemistry and toxicology for the detection of JWH 018 use .

Cannabinoid Research

JWH 018 5-hydroxyindole metabolite is derived from JWH 018, a mildly selective agonist of the peripheral cannabinoid (CB 2) receptor . This makes it useful in cannabinoid research, particularly in studies focusing on the CB 2 receptor .

Synthetic Cannabinoids Research

As a metabolite of JWH 018, a synthetic cannabinoid, this compound is useful in the research of synthetic cannabinoids . It can help in understanding the metabolism and effects of synthetic cannabinoids .

Mass Spectrometry

This compound is used in mass spectrometry, a technique used to identify and quantify molecules in simple and complex mixtures . It can serve as an analytical reference standard .

Pharmacodynamic Studies

In vivo studies have shown that JWH 175, a related compound, can be bio-activated to JWH 018 . This suggests that JWH 018 5-hydroxyindole metabolite could also be produced in vivo, making it relevant for pharmacodynamic studies .

Pharmacokinetic Studies

The same in vivo studies also suggest that JWH 018 5-hydroxyindole metabolite could be useful in pharmacokinetic studies . These studies could help in understanding the absorption, distribution, metabolism, and excretion of JWH 018 .

GC-MS/MS Studies

A study aimed to differentiate the positional isomers of its hydroxyindole metabolites by GC-MS/MS . This indicates that JWH 018 5-hydroxyindole metabolite can be used in GC-MS/MS studies .

Drug Metabolism Studies

JWH 018 5-hydroxyindole metabolite is a major monohydroxylated urinary metabolite of JWH 018 . This makes it useful in drug metabolism studies, particularly in understanding the metabolic pathways of JWH 018 .

Wirkmechanismus

Target of Action

The primary target of the JWH 018 5-hydroxyindole metabolite is the peripheral cannabinoid (CB2) receptor . The CB2 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

JWH 018 5-hydroxyindole metabolite acts as a mildly selective agonist of the CB2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB2 receptor and activates it, leading to changes in cellular activity .

Biochemical Pathways

It is known that the activation of cb2 receptors can influence various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases . These pathways play a role in various cellular processes, including cell proliferation and immune response .

Pharmacokinetics

It is known that this metabolite is a major monohydroxylated urinary metabolite of jwh 018 . In urine samples, this metabolite is almost completely glucuronidated , which suggests that it undergoes phase II metabolism involving glucuronidation.

Result of Action

The activation of CB2 receptors by JWH 018 5-hydroxyindole metabolite can lead to various molecular and cellular effects. For instance, it can modulate immune response and inflammation, as CB2 receptors are primarily found in immune cells . .

Safety and Hazards

Zukünftige Richtungen

The data reported in the present study show that JWH-018, JWH-018-M5 and JWH-073-M5 all require occupancy of significantly fewer hCB 2 Rs to produce equivalent levels of AC-activity regulation, when compared to CP-55,940 or Δ 9-THC . These data imply that abuse of cannabinoids can be dangerous and represents an emerging public health threat . Additionally, our data strongly suggest that AM-251 could be used as a crucial prophylactic therapy for cannabinoid-induced seizures or similar life-threatening conditions .

Eigenschaften

IUPAC Name |

(5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(21-15-18(26)12-13-23(21)25)24(27)20-11-7-9-17-8-4-5-10-19(17)20/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOJICNPAPPCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016932 | |

| Record name | (5-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 018 5-hydroxyindole metabolite | |

CAS RN |

1307803-43-5 | |

| Record name | (5-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)

![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/no-structure.png)

![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)